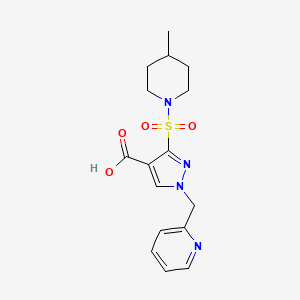
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the study of how to create the compound. It includes the methods and steps used to synthesize the compound from its constituent elements or other compounds123.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It can include techniques such as X-ray crystallography, NMR spectroscopy, and others23.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the study of the reagents, conditions, and mechanisms of the reactions123.Physical And Chemical Properties Analysis
This involves the study of the properties of the compound, such as its melting point, boiling point, solubility, stability, and others123.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with functionalities such as sulfonamide, pyrazole, and pyridine rings have been synthesized for various purposes, including the development of new materials and the study of their biological activities. For example, the synthesis and spectral analysis of derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have demonstrated valuable antibacterial activities (Aziz‐ur‐Rehman et al., 2017). These findings suggest the potential of such compounds in contributing to the development of new antibacterial agents.
Catalytic Applications
Compounds featuring sulfonyl groups and pyridine or pyrazole rings have shown promise in catalysis. For instance, magnetically separable graphene oxide anchored with sulfonic acid has been used as a highly efficient and recyclable catalyst for synthesizing complex heterocyclic compounds under environmentally friendly conditions (Mo Zhang et al., 2016). This highlights the potential of incorporating such functional groups into catalysts for green chemistry applications.
Novel Materials
The development of novel materials using these functional groups has been a focus of research. For example, nanocrystalline titania-based sulfonic acid materials have been characterized and utilized as efficient catalysts for organic reactions, demonstrating the utility of such compounds in materials science and catalysis (Arul Murugesan et al., 2016).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and others1.
Zukünftige Richtungen
This involves speculation on potential future research directions or applications for the compound123.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a novel or less-studied compound, some or all of this information may not be available.
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-5-8-20(9-6-12)25(23,24)15-14(16(21)22)11-19(18-15)10-13-4-2-3-7-17-13/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTYAVPSDHLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methylpiperidin-1-yl)sulfonyl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)

